molecular formula C18H21BrNO3PS B12467078 4-{[(4-Bromophenyl)amino](5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)methyl}phenol

4-{[(4-Bromophenyl)amino](5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)methyl}phenol

Cat. No.: B12467078
M. Wt: 442.3 g/mol
InChI Key: NNRCVPTWVIVONK-UHFFFAOYSA-N
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Description

2-{(4-bromophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione is a complex organophosphorus compound It is characterized by the presence of a bromophenyl group, a hydroxyphenyl group, and a dioxaphosphinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(4-bromophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione typically involves a multi-step process:

    Formation of the bromophenylamine intermediate: This step involves the bromination of aniline to form 4-bromoaniline.

    Condensation with hydroxybenzaldehyde: The 4-bromoaniline is then reacted with 4-hydroxybenzaldehyde under acidic conditions to form the Schiff base.

    Cyclization and introduction of the phosphorus moiety: The Schiff base is then reacted with a phosphorus-containing reagent, such as phosphorus pentasulfide, to form the dioxaphosphinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the formation of aminophenyl derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-{(4-bromophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.

    Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA and proteins.

    Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of 2-{(4-bromophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione involves its interaction with molecular targets such as enzymes and DNA. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition. Additionally, its ability to intercalate with DNA can disrupt cellular processes, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(4-chlorophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione
  • 2-{(4-fluorophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione
  • 2-{(4-methylphenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione

Uniqueness

The uniqueness of 2-{(4-bromophenyl)aminomethyl}-5,5-dimethyl-1,3,2-dioxaphosphinane-2-thione lies in the presence of the bromine atom, which can participate in unique substitution reactions and potentially enhance the compound’s biological activity compared to its chloro, fluoro, and methyl analogs.

Properties

Molecular Formula

C18H21BrNO3PS

Molecular Weight

442.3 g/mol

IUPAC Name

4-[(4-bromoanilino)-(5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)methyl]phenol

InChI

InChI=1S/C18H21BrNO3PS/c1-18(2)11-22-24(25,23-12-18)17(13-3-9-16(21)10-4-13)20-15-7-5-14(19)6-8-15/h3-10,17,20-21H,11-12H2,1-2H3

InChI Key

NNRCVPTWVIVONK-UHFFFAOYSA-N

Canonical SMILES

CC1(COP(=S)(OC1)C(C2=CC=C(C=C2)O)NC3=CC=C(C=C3)Br)C

Origin of Product

United States

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